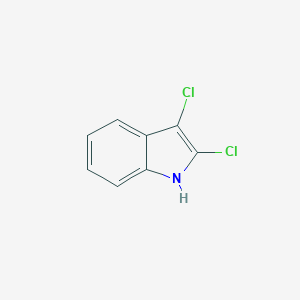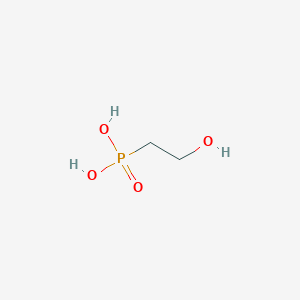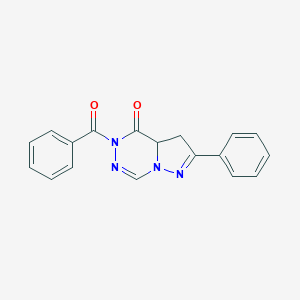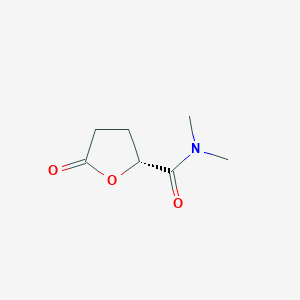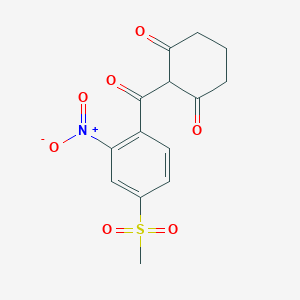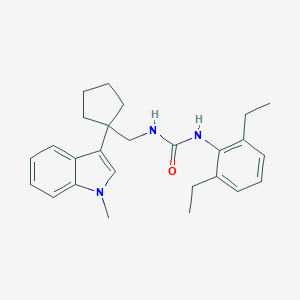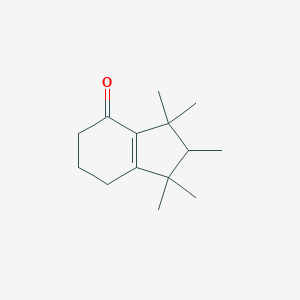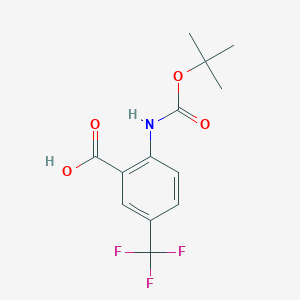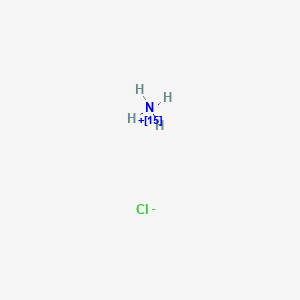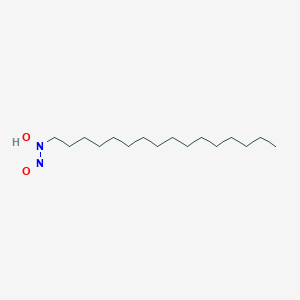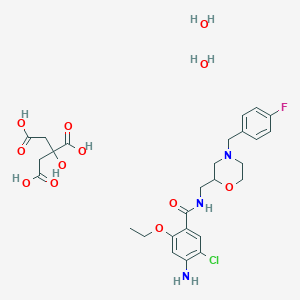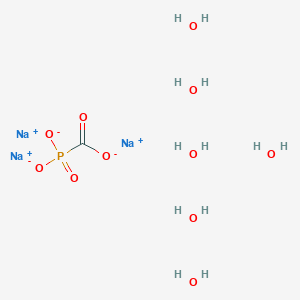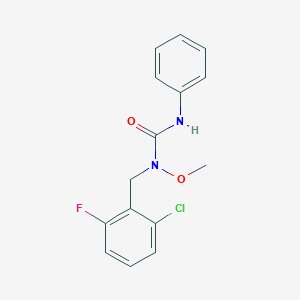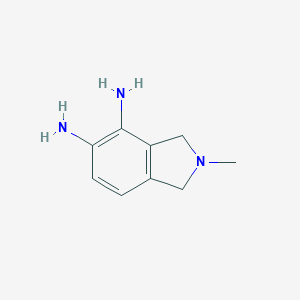
2-Methylisoindoline-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylisoindoline-4,5-diamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of diamine, which means that it contains two amino groups. It is also known as 2-Methyl-4,5-diaminoisoindoline or 2,3-Diamino-5-methylisoindoline. The purpose of
Mechanism Of Action
The mechanism of action of 2-Methylisoindoline-4,5-diamine is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This, in turn, leads to the death of cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer activity, 2-Methylisoindoline-4,5-diamine has also been shown to have other biochemical and physiological effects. For example, it has been reported to have antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methylisoindoline-4,5-diamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, there are also some limitations to using this compound in lab experiments. For example, it is highly toxic and must be handled with care. It also has limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research on 2-Methylisoindoline-4,5-diamine. One area of interest is in the development of new drugs for the treatment of cancer. Researchers may also investigate the compound's potential applications in other areas, such as neurodegenerative diseases, inflammation, and oxidative stress. Additionally, future studies may focus on improving the synthesis method for this compound to increase yield and purity. Overall, 2-Methylisoindoline-4,5-diamine is a promising compound that has the potential to make significant contributions to scientific research in the future.
Synthesis Methods
The synthesis of 2-Methylisoindoline-4,5-diamine involves the reaction of 2-methylisoindoline with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent such as ethanol or methanol. This method has been reported to yield high purity and yield of the final product.
Scientific Research Applications
2-Methylisoindoline-4,5-diamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
properties
CAS RN |
156694-49-4 |
|---|---|
Product Name |
2-Methylisoindoline-4,5-diamine |
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindole-4,5-diamine |
InChI |
InChI=1S/C9H13N3/c1-12-4-6-2-3-8(10)9(11)7(6)5-12/h2-3H,4-5,10-11H2,1H3 |
InChI Key |
UGGNLJBEFFEQOP-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(C1)C(=C(C=C2)N)N |
Canonical SMILES |
CN1CC2=C(C1)C(=C(C=C2)N)N |
synonyms |
1H-Isoindole-4,5-diamine, 2,3-dihydro-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
